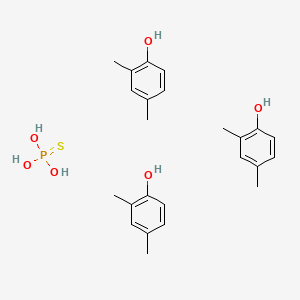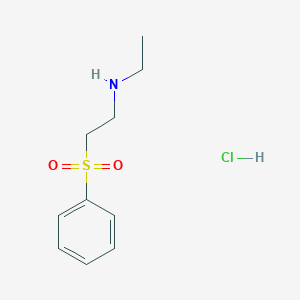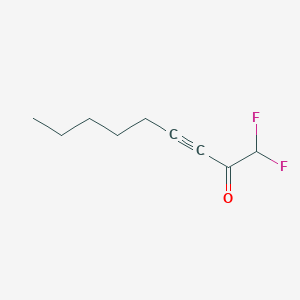
1,1-Difluoronon-3-YN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoronon-3-YN-2-one is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two fluorine atoms attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoronon-3-YN-2-one typically involves the introduction of fluorine atoms into an alkyne precursor. One common method is the reaction of a non-3-YN-2-one precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the desired product to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoronon-3-YN-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
1,1-Difluoronon-3-YN-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 1,1-Difluoronon-3-YN-2-one involves its interaction with molecular targets through its reactive alkyne and fluorine groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorine atoms can also influence the compound’s electronic properties, enhancing its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluorocyclopropane: Another fluorinated compound with a three-membered ring structure.
1,1,1-Trifluoro-4-phenylbut-3-YN-2-one: A related compound with additional fluorine atoms and a phenyl group.
Uniqueness
1,1-Difluoronon-3-YN-2-one is unique due to its specific combination of a carbon-carbon triple bond and two fluorine atoms on the same carbon. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
111423-29-1 |
|---|---|
Formule moléculaire |
C9H12F2O |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
1,1-difluoronon-3-yn-2-one |
InChI |
InChI=1S/C9H12F2O/c1-2-3-4-5-6-7-8(12)9(10)11/h9H,2-5H2,1H3 |
Clé InChI |
AYCKWWINQVFXTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


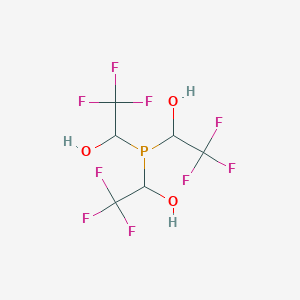
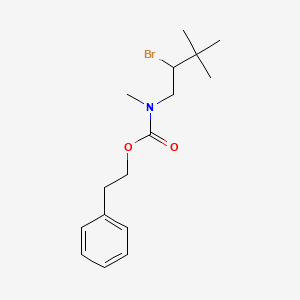
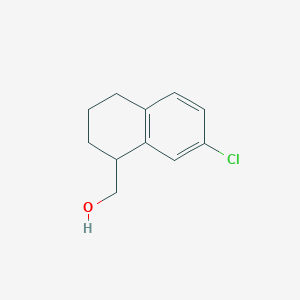
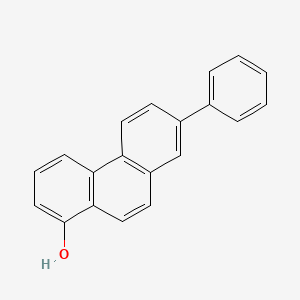
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)
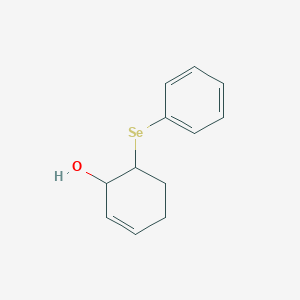

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
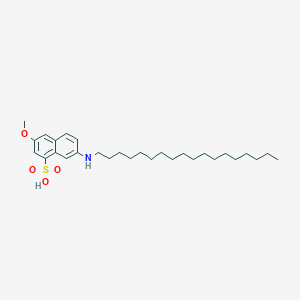
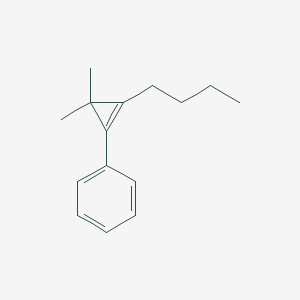
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
